molecular formula C15H16ClN B189967 (4-Chlorobenzyl)-(1-phenylethyl)amine CAS No. 13541-49-6

(4-Chlorobenzyl)-(1-phenylethyl)amine

Cat. No.: B189967
CAS No.: 13541-49-6
M. Wt: 245.74 g/mol
InChI Key: OQLCAYPQNQXBKW-UHFFFAOYSA-N
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Description

(4-Chlorobenzyl)-(1-phenylethyl)amine is an organic compound that features a benzyl group substituted with a chlorine atom at the para position and an amine group attached to a phenylethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorobenzyl)-(1-phenylethyl)amine typically involves the reaction of 4-chlorobenzyl chloride with 1-phenylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorobenzyl)-(1-phenylethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Imines, nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of (4-Chlorobenzyl)-(1-phenylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in antimicrobial applications, the compound may disrupt the cell membrane integrity of microorganisms or inhibit essential enzymes required for their survival . The exact pathways and molecular targets can vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler analogue without the chlorine substitution.

    Phenylethylamine: Lacks the benzyl group and chlorine substitution.

    4-Chlorobenzylamine: Contains the benzyl group with chlorine substitution but lacks the phenylethyl moiety.

Uniqueness

(4-Chlorobenzyl)-(1-phenylethyl)amine is unique due to the presence of both the 4-chlorobenzyl and phenylethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1-phenylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN/c1-12(14-5-3-2-4-6-14)17-11-13-7-9-15(16)10-8-13/h2-10,12,17H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLCAYPQNQXBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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